N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide
Description
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a structurally complex molecule featuring a cyclopentyl group, a fused bicyclic pyrazole core, and a phenoxypropanamide backbone.
Properties
IUPAC Name |
N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-16(27-18-11-4-3-5-12-18)22(26)25(17-9-6-7-10-17)15-20-19-13-8-14-21(19)24(2)23-20/h3-5,11-12,16-17H,6-10,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPDPBSMVLOCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=NN(C2=C1CCC2)C)C3CCCC3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The compound can be characterized by its complex structure, which includes a cyclopentyl group, a tetrahydrocyclopenta[c]pyrazole moiety, and a phenoxypropanamide group. The molecular formula is with a molecular weight of approximately 315.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in inflammatory pathways.
In Vitro Studies
In vitro assays have shown that the compound exhibits significant inhibitory effects on certain protein kinases. For instance:
- p38 MAPK Inhibition : Similar compounds have demonstrated potent p38α MAPK inhibitory activity with IC50 values as low as 0.027 μM, indicating a strong potential for anti-inflammatory applications .
In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of the compound. While specific data on this compound is limited, related compounds have shown promising results in reducing tumor growth and inflammation in various models.
Case Study 1: Cancer Treatment
A study investigated the effects of similar compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of cell cycle regulators such as CDK2 and CDK9. This suggests that this compound may have potential as an anticancer agent through similar mechanisms .
Case Study 2: Anti-inflammatory Effects
Another case study focused on the anti-inflammatory properties of related compounds. These compounds were shown to significantly reduce pro-inflammatory cytokine production in THP-1 monocyte cells, highlighting their therapeutic potential in treating inflammatory diseases .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (μM) | Remarks |
|---|---|---|---|
| p38 MAPK Inhibition | In Vitro | 0.027 | High selectivity for p38α |
| Apoptosis Induction | Cancer Cell Lines | - | Induces apoptosis via CDK inhibition |
| Anti-inflammatory | Cytokine Production | - | Reduces cytokines in THP-1 cells |
Table 2: Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Heterocyclic Core Variations: The target compound’s tetrahydrocyclopenta[c]pyrazole core differs from the triazole (in 6c ) and imidazopyridine (in 1l ) systems in related analogs. Pyrazoles are known for metabolic stability, whereas triazoles often enhance hydrogen-bonding interactions in drug-receptor complexes. The thiophene analog replaces the phenoxy group with a sulfur-containing heterocycle, which may alter electronic properties and bioavailability.
The cyclopentyl group in the target compound and its thiophene analog may enhance membrane permeability compared to the naphthalene moiety in 6c .
- 1,3-Dipolar Cycloaddition : Used for triazole derivatives (e.g., 6c) with high regioselectivity .
- Multi-Step Functionalization : Applied to imidazopyridines (1l) and thiophene-containing analogs .
Pharmacological and Physicochemical Implications
- Target Selectivity : Pyrazole cores are prevalent in kinase inhibitors (e.g., JAK/STAT modulators), whereas triazoles (6c) are common in antifungal agents. The absence of nitro groups in the target compound may reduce off-target toxicity compared to 6c and 1l .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
